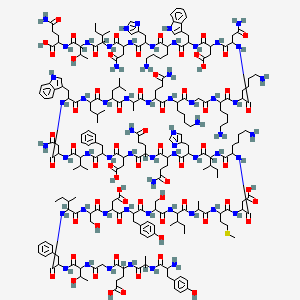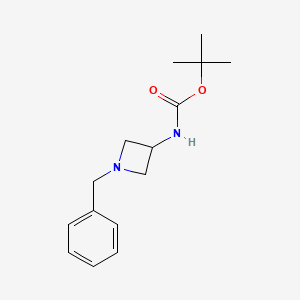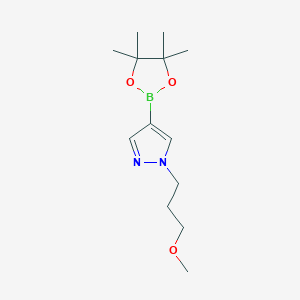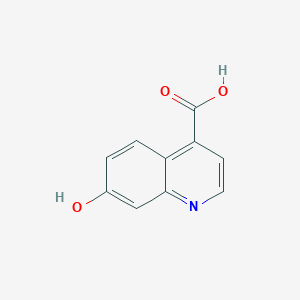
7-Hydroxyquinoline-4-carboxylic acid
Descripción general
Descripción
7-Hydroxyquinoline-4-carboxylic acid (7-HQCA) is an organic molecule with a wide range of applications in scientific research. It is a key component in many biochemical processes, and its ability to catalyze reactions makes it a valuable tool for researchers. 7-HQCA is a versatile molecule that can be used in a variety of experiments, and its versatility and effectiveness make it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
Photolabile Protecting Group
Brominated hydroxyquinoline, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been developed as a photolabile protecting group for carboxylic acids. BHQ shows greater efficiency than other photolabile groups and is sensitive to multiphoton-induced photolysis, making it useful in vivo. It is beneficial for caging biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This intrinsic proton relay system demonstrates significant properties in the electronic excited state, contributing to our understanding of molecular dynamics and proton transfer processes (Tang et al., 2011).
Antioxidative Effects
The structure and distribution of various 4-hydroxyquinoline derivatives, including those derived from 7-hydroxyquinoline-4-carboxylic acid, significantly influence their antioxidative effects. These compounds show potential as antioxidants, but their efficacy is highly dependent on their molecular structure and the environment in which they are used (Liu et al., 2002).
Electrochemical and Spectroelectrochemical Properties
Hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, exhibit unique electrochemical and spectroelectrochemical behaviors. Their oxidation mechanisms involve protonation and autodeprotonation reactions, important for understanding electron transfer in biosystems (Sokolová et al., 2015).
Spectroscopic Properties in Polymeric Matrices
The absorption and fluorescence spectra of 7-Hydroxyquinoline (7HQ) in various matrices, such as copolymers of methyl methacrylate (MMA) and methacrylic acid (MAA), reveal insights into the species of 7HQ and its excited-state proton transfer effect. The studies provide valuable information for applications in materials science and chemistry (Zhang et al., 2000).
Microwave-Irradiated Synthesis and Antimicrobial Activity
This compound derivatives have been synthesized using both conventional and microwave-irradiated methods. These compounds exhibit significant antimicrobial activity against a range of microorganisms, highlighting their potential in medical applications (Bhatt & Agrawal, 2010).
Radiochemiluminescence Applications
Carboxyquinolines, including 7-hydroxyquinoline derivatives, have been studied for their radiochemiluminescence properties. These reactions are promising for radiation dosimeters and analytical applications, demonstrating the versatile applications of these compounds in the field of analytical chemistry and radiation detection (Papadopoulos et al., 2000).
β-Cyclodextrin Inclusion Complexes
β-Cyclodextrin inclusion complexes of 4-hydroxyquinoline derivatives, including those derived from this compound, have shown varied antioxidative effects on free-radical-induced hemolysis. This research provides insights into the potential pharmaceutical applications of these compounds (Liu et al., 2003).
Photoinert Properties and Photodimerization
This compound, as a medical intermediate, exhibits photoinert properties for [2 + 2] photoaddition in solution. However, in certain coordination polymers, it can undergo photodimerization, an interesting aspect for materials science and photochemistry (Qin et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
7-Hydroxyquinoline-4-carboxylic acid, a derivative of quinoline, has been found to have a wide range of biological activities Quinoline derivatives are known to target dna gyrase and topoisomerase iv, which play crucial roles in bacterial dna replication .
Mode of Action
Quinoline derivatives are known to inhibit dna replication by targeting dna gyrase and topoisomerase iv . This interaction with the targets leads to the inhibition of bacterial growth.
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of dna replication in bacteria, affecting the bacterial growth pathway .
Result of Action
Based on the known actions of quinoline derivatives, it can be inferred that the compound may lead to the inhibition of bacterial growth by interfering with dna replication .
Action Environment
Environmental conditions such as ph, temperature, and presence of other compounds can potentially affect the action of the compound .
Análisis Bioquímico
Biochemical Properties
7-Hydroxyquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of certain dehydrogenase enzymes, which are involved in oxidation-reduction reactions within cells . The interaction between this compound and these enzymes typically involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to significant changes in cellular metabolism and energy production.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain dehydrogenase enzymes by binding to their active sites . This inhibition can result in decreased enzyme activity and altered metabolic flux within cells. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, with gradual changes in cellular metabolism and gene expression observed over time. These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s effects change dramatically once a certain dosage is exceeded. These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound can interact with enzymes such as dehydrogenases and oxidases, influencing the flux of metabolites through these pathways . Additionally, this compound can affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of enzymes involved in their production and utilization . These interactions can lead to significant changes in cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its activity and effectiveness, as the compound’s interactions with biomolecules may depend on its localization.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress responses . The localization of this compound within specific subcellular compartments can enhance its effectiveness and specificity in modulating cellular processes.
Propiedades
IUPAC Name |
7-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-1-2-7-8(10(13)14)3-4-11-9(7)5-6/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFEWHKAMIACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647608 | |
| Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017969-32-2 | |
| Record name | 7-Hydroxy-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017969-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


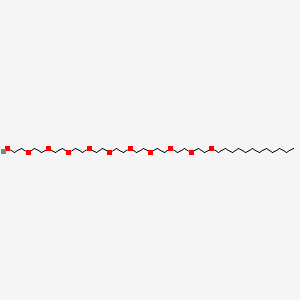

![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)
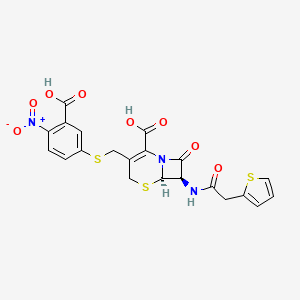
![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)
